molecular formula C12H7ClF2O B6374076 5-(3-Chloro-4-fluorophenyl)-3-fluorophenol, 95% CAS No. 1261918-32-4

5-(3-Chloro-4-fluorophenyl)-3-fluorophenol, 95%

Cat. No. B6374076
CAS RN: 1261918-32-4
M. Wt: 240.63 g/mol
InChI Key: LYMKBADPIIBAAE-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-fluorophenyl)-3-fluorophenol, 95% (5-CFP-3-FP) is a compound of phenol group with a chlorine, fluorine, and phenyl group attached. It is a white crystalline solid with a melting point of 108-110°C. 5-CFP-3-FP is a versatile compound that has a wide range of applications in the scientific field, including synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-fluorophenyl)-3-fluorophenol, 95% is not yet fully understood. However, it is believed that it binds to the active site of enzymes and other proteins, which in turn affects the activity of the enzyme or protein. It is also believed that it may act as an inhibitor of certain enzymes, which could be used to study the regulation of enzymes and other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-fluorophenyl)-3-fluorophenol, 95% are not yet fully understood. However, it has been shown to have some anti-inflammatory properties, as well as some antioxidant and anti-tumor effects. It has also been shown to have some neurotrophic and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of 5-(3-Chloro-4-fluorophenyl)-3-fluorophenol, 95% for lab experiments include its versatility, its low cost, and its high purity. Its versatility makes it useful for a wide range of applications, while its low cost makes it an attractive option for researchers. Its high purity also makes it an ideal choice for experiments.
However, there are also some limitations to using 5-(3-Chloro-4-fluorophenyl)-3-fluorophenol, 95% in lab experiments. For example, it is a relatively unstable compound, which means that it can degrade over time. It is also not soluble in water, which limits its use in aqueous solutions.

Future Directions

There are a number of potential future directions for 5-(3-Chloro-4-fluorophenyl)-3-fluorophenol, 95% research. For example, further research could be done on its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done on its potential applications in the synthesis of pharmaceuticals and other organic compounds. Finally, further research could be done on its potential use as a fluorescent probe for the detection of various biomolecules and as a fluorescent marker in cell imaging.

Synthesis Methods

5-(3-Chloro-4-fluorophenyl)-3-fluorophenol, 95% can be synthesized using a three-step process. The first step is the reaction of 4-fluorophenol with 3-chloro-4-fluorophenol, which yields a mixture of 5-(3-Chloro-4-fluorophenyl)-3-fluorophenol, 95% and 4-chloro-3-fluorophenol. The second step is the purification of the mixture, which is done by recrystallization with ethanol. The third step is the purification of the recrystallized 5-(3-Chloro-4-fluorophenyl)-3-fluorophenol, 95%, which is done by column chromatography.

Scientific Research Applications

5-(3-Chloro-4-fluorophenyl)-3-fluorophenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of various organic compounds, and as a starting material in the synthesis of pharmaceuticals. It has also been used as a fluorescent probe for the detection of various biomolecules and as a fluorescent marker in cell imaging.

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2O/c13-11-5-7(1-2-12(11)15)8-3-9(14)6-10(16)4-8/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMKBADPIIBAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684344
Record name 3'-Chloro-4',5-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261918-32-4
Record name 3'-Chloro-4',5-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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